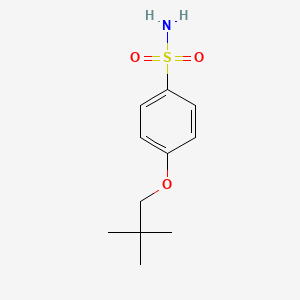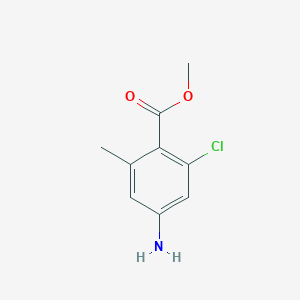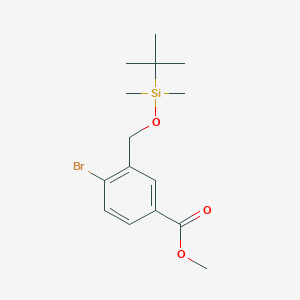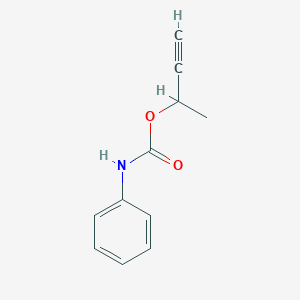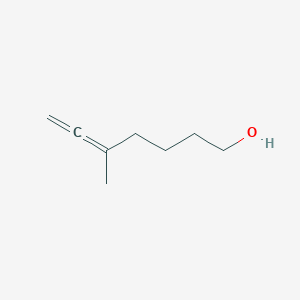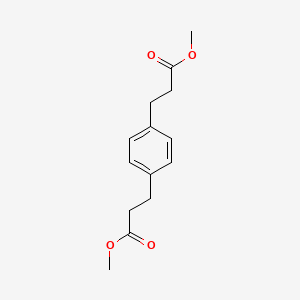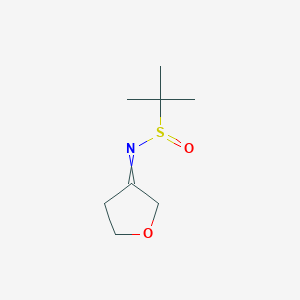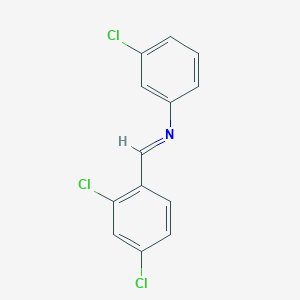![molecular formula C12H12N2O5 B13985806 Dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13985806.png)
Dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a chemical compound with the molecular formula C12H12N2O5 It is a derivative of pyrazolo[1,5-a]pyridine, characterized by the presence of methoxy and dimethyl ester functional groups
Vorbereitungsmethoden
The synthesis of Dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate typically involves a multi-step process. One common method includes the esterification of 5-methoxymethyl-2,3-pyridinedicarboxylic acid with methanol in the presence of a base . This is followed by a bromination reaction using a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent . The final product is obtained through purification steps such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions, particularly bromination, are common.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using acidic or basic conditions.
Wissenschaftliche Forschungsanwendungen
Dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a catalyst in organic synthesis.
Wirkmechanismus
The mechanism of action of Dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate involves its interaction with specific molecular targets. For instance, in bromination reactions, the compound undergoes a free radical mechanism initiated by N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) . The activation energy and reaction kinetics are crucial for understanding its reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate can be compared with similar compounds such as:
Dimethyl 5-methylpyridine-2,3-dicarboxylate: This compound has a similar structure but lacks the methoxy group, which affects its reactivity and applications.
Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate: This compound is structurally similar but may have different substituents affecting its chemical properties.
Omeprazole: Although not structurally identical, it shares some functional groups and is used in medicinal chemistry.
This compound stands out due to its unique combination of functional groups, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H12N2O5 |
|---|---|
Molekulargewicht |
264.23 g/mol |
IUPAC-Name |
dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate |
InChI |
InChI=1S/C12H12N2O5/c1-17-7-4-5-14-8(6-7)9(11(15)18-2)10(13-14)12(16)19-3/h4-6H,1-3H3 |
InChI-Schlüssel |
YASVSMYZXOXMBQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C(=NN2C=C1)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



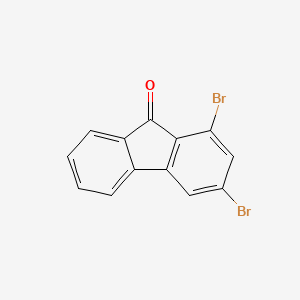
![2-[[4-[3-[(2-amino-6-oxo-1H-pyrimidin-5-yl)amino]propylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13985751.png)
![4-(1-Methyl-1H-benzo[d]imidazol-2-yl)phenol](/img/structure/B13985757.png)
![3-Methyl-3,8-diaza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester](/img/structure/B13985762.png)
